molecular formula C13H16O4 B6182681 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 2624141-09-7

5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B6182681
CAS No.: 2624141-09-7
M. Wt: 236.3
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Description

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This compound, in particular, is characterized by its unique structure, which includes methoxy groups and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is used as a starting material . The reaction conditions often include the use of various catalysts and nucleophiles, such as piperidine, N-methyl piperazine, and morpholine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indene derivatives are known to inhibit acetylcholine esterase, which is crucial for treating Alzheimer’s disease . The compound’s methoxy groups and carboxylic acid functional group play a significant role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of methoxy groups and a carboxylic acid functional group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2624141-09-7

Molecular Formula

C13H16O4

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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